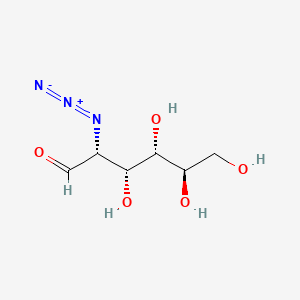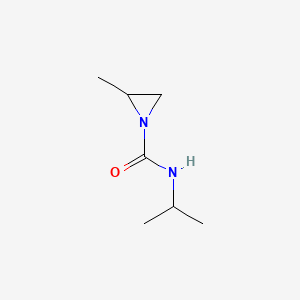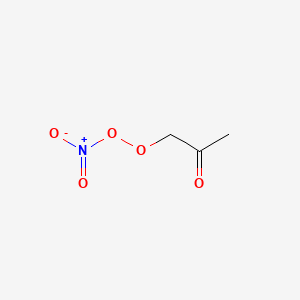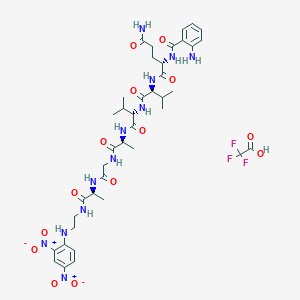
(2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal” is a complex organic compound. The “R” and “S” in the name refer to the absolute configuration of the chiral centers in the molecule, which are determined by the Cahn-Ingold-Prelog priority rules . The “azido” group (-N3) is a functional group that consists of three nitrogen atoms. It is a highly reactive group that can participate in various chemical reactions. The “tetrahydroxy” indicates the presence of four hydroxyl (-OH) groups, and “hexanal” suggests that this compound is a six-carbon aldehyde.
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the azido group and the hydroxyl groups in separate steps, as these functional groups have different reactivities. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The presence of multiple hydroxyl groups and an azido group would likely result in a highly polar molecule, capable of forming multiple hydrogen bonds. This could have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The azido group is known for its reactivity and can participate in various chemical reactions, including reduction to amines and displacement reactions with other leaving groups. The hydroxyl groups can also be involved in reactions such as esterification or dehydration .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple hydroxyl groups would likely make the compound highly polar and capable of forming hydrogen bonds, which could affect properties such as solubility and melting point .Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes in the human body .
Biochemical Pathways
Azido sugars are often used as probes in biochemical research due to their ability to be incorporated into various biological molecules and structures .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Azido sugars can often be incorporated into various biological molecules and structures, potentially altering their function or activity .
Safety and Hazards
The safety and hazards associated with a compound depend on its reactivity and biological activity. The azido group is known to be explosive under certain conditions, so care would need to be taken when handling this compound. Additionally, the biological effects of the compound would depend on its mechanism of action and pharmacokinetics .
Orientations Futures
The future research directions for this compound would depend on its intended use. If it’s being studied for potential therapeutic applications, future research could involve further pharmacological testing, optimization of the compound’s structure for improved activity, or investigation of its mechanism of action .
Propriétés
IUPAC Name |
3-azido-6-(hydroxymethyl)oxane-2,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-3-5(12)4(11)2(1-10)14-6(3)13/h2-6,10-13H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URARQBMUQIRZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N=[N+]=[N-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6b,6c-Diazadicyclopenta[cd,gh]pentalene](/img/structure/B583099.png)
![Imidazo[1,2-a]pyridin-3-ol](/img/structure/B583105.png)
![lithium;potassium;sodium;7-[[4-fluoro-6-[[5-[[4-fluoro-6-[[5-oxo-7-sulfo-6-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-6H-naphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-4-methylpentyl]amino]-1,3,5-triazin-2-yl]amino]-4-oxo-3-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-3H-naphthalene-2-sulfonic acid](/img/structure/B583106.png)

![(4aR,7aS)-Tetrahydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B583109.png)

